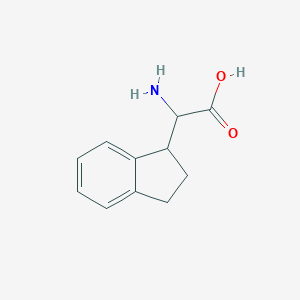

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Descripción general

Descripción

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that features an indane moiety attached to an amino acid structure. This compound is known for its unique structural properties, which combine the characteristics of both indane and amino acid functionalities. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol and ethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the condensation of 2,3-dihydro-1H-inden-2-aldehyde with glycine. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrogen gas and a suitable catalyst for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. The process involves continuous monitoring and control to ensure high yield and purity of the final product. Crystallization and purification steps are employed to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the indane ring and the amino acid side chain:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| KMnO₄ (acidic/neutral) | Indanone derivatives or carboxylic acids | Oxidation of the benzylic C-H bond in the indane ring yields ketones. |

| CrO₃ (chromic acid) | Carboxylic acid derivatives | Further oxidation of ketones to α-keto carboxylic acids under strong conditions. |

Mechanistic Insight :

- The indane ring’s benzylic position is susceptible to oxidation due to resonance stabilization of the intermediate radical or carbocation.

- The amino acid group may remain intact under mild conditions but can oxidize to nitro or carbonyl groups under harsher treatments.

Reduction Reactions

Reduction primarily targets unsaturated bonds or functional groups:

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| H₂/Pd-C | Saturated indane derivatives | Selective reduction of double bonds in the indane ring while preserving the amino acid. |

| NaBH₄ or LiAlH₄ | Alcohol derivatives | Reduction of carboxylic acid to alcohol is less common due to steric hindrance. |

Example :

Hydrogenation of the indane ring’s double bond produces 2-amino-2-(2,3-dihydro-1H-inden-1-yl)ethanol as a potential intermediate.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the indane ring or amino group:

Notable Reaction :

Amidation of the carboxylic acid group with 2,3-dihydro-1H-inden-4-amine forms N-(2-(1-((2,3-dihydro-1H-inden-4-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide , a bioactive analog .

Amidation and Esterification

The carboxylic acid group is highly reactive toward nucleophiles:

Industrial Relevance :

Amide derivatives exhibit enhanced anti-inflammatory and antidiabetic properties compared to the parent compound .

Comparative Reactivity Analysis

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| Indane benzylic C-H | High (due to resonance stabilization) | Oxidation, halogenation |

| Carboxylic acid (-COOH) | Moderate (steric hindrance from indane) | Amidation, esterification |

| Amino group (-NH₂) | Low (requires activating agents) | Acylation, Schiff base formation |

Mechanistic Pathways

- Schiff Base Formation : The amino group reacts with aldehydes/ketones to form imine intermediates, pivotal in synthesizing heterocyclic derivatives .

- Radical Reactions : Under photochemical conditions, the indane ring participates in radical-mediated C-C bond formations .

Key Research Findings

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OH, -OCH₃) on the indane ring show enhanced radical scavenging capacity .

- Biological Relevance : Amide-linked analogs demonstrate dual inhibition of α-amylase and α-glucosidase (IC₅₀: 224–243 μg/mL), suggesting antidiabetic potential.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid can be categorized into several key areas:

Chemistry

This compound serves as a building block for the synthesis of complex organic molecules. Its unique structural characteristics allow for various modifications that can lead to the development of new compounds with enhanced properties.

Biology

Research has focused on the biological activities of this compound, which include:

- Antiviral Activity: Studies indicate potential efficacy against viral infections.

- Antimicrobial Properties: Exhibits activity against various bacterial strains, particularly Gram-positive bacteria. For example, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL.

Medicine

The compound is under investigation for its therapeutic effects in various diseases:

- Antidiabetic Effects: In vitro studies have demonstrated that it inhibits key enzymes involved in glucose metabolism. For instance, it has shown IC50 values of 224.12 ± 1.17 μg/mL for α-amylase inhibition and 243.35 ± 1.51 μg/mL for α-glucosidase inhibition.

- Anticancer Activity: Cytotoxicity assays reveal significant effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values of 150.12 ± 0.74 μg/mL and 137.11 ± 1.33 μg/mL respectively.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique properties to create innovative products.

The biological activities associated with this compound stem from its structural features that facilitate interactions with various biomolecules:

- Enzyme Inhibition: It can inhibit enzymes critical for metabolic processes.

- Receptor Modulation: The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

Case Study: Antidiabetic Activity

A study conducted on diabetic rats revealed a significant reduction in blood glucose levels after administration of the compound over four weeks, indicating improved insulin sensitivity compared to control groups.

Case Study: Anticancer Efficacy

In research focusing on anticancer properties, human cancer cell lines treated with varying concentrations showed a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis markers.

Mecanismo De Acción

The mechanism of action of 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indane moiety can interact with various receptors and enzymes, modulating their activity. The amino acid group can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features.

2-amino-2-phenylacetic acid: An amino acid derivative with a phenyl group instead of an indane moiety.

2-amino-2-(1H-indol-3-yl)acetic acid: An indole derivative with an amino acid structure.

Uniqueness

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its combination of an indane ring and an amino acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid, also known as indane acetic acid derivative, is an organic compound that presents a unique combination of an indane moiety and an amino acid structure. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 191.23 g/mol. The compound features a chiral center, which contributes to its biological activity. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol and ethanol.

1. Antidiabetic Effects

Research indicates that derivatives of indane acetic acid exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. For instance, one study reported IC50 values of 224.12 ± 1.17 μg/mL for α-amylase inhibition and 243.35 ± 1.51 μg/mL for α-glucosidase inhibition . These findings suggest that the compound may help manage blood glucose levels and could be beneficial in treating Type II diabetes.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 150.12 ± 0.74 μg/mL and 137.11 ± 1.33 μg/mL, respectively . The mechanism appears to involve the induction of apoptosis through the upregulation of pro-apoptotic genes (e.g., caspase-3, Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) .

3. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it exhibited strong activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent . This property may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

4. Neuropharmacological Effects

Recent studies suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. It has been proposed that it could act as a modulator of certain receptors involved in neuropharmacology, possibly contributing to antidepressant effects or neuroprotective properties. This area warrants further investigation to elucidate the specific mechanisms involved.

The biological activities of this compound are believed to arise from its structural features that facilitate interactions with various biomolecules:

- Enzyme Inhibition : The compound can inhibit enzymes critical for metabolic processes, such as those involved in carbohydrate digestion.

- Receptor Modulation : Its unique structure allows it to bind selectively to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Case Study: Antidiabetic Activity

A study conducted on the effect of indane acetic acid derivatives on diabetic rats showed a significant reduction in blood glucose levels after administration over a period of four weeks. The treated group exhibited improved insulin sensitivity compared to the control group .

Case Study: Anticancer Efficacy

In another study focusing on the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound over several days. The results indicated a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis markers .

Propiedades

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAYGFYEVSZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619012 | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179185-78-5 | |

| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.